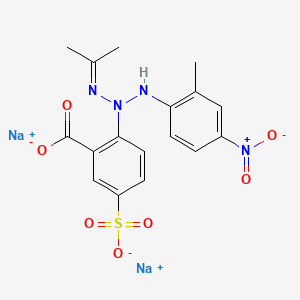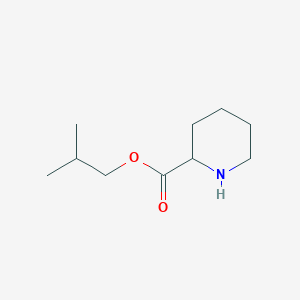
1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . This compound is known for its unique structure, which includes three methoxy groups and a methyl group attached to the isoquinolinone core. It has a boiling point of 441.3°C at 760 mmHg and a density of 1.191 g/cm³ .
Preparation Methods
The synthesis of 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- can be achieved through various synthetic routes. One common method involves the reaction of appropriate methoxy-substituted benzaldehydes with methylamine, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which accounts for its antimicrobial properties. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- can be compared with other similar compounds such as:
5,6,7-Trimethoxy-2-methylisoquinolin-1(2H)-one: Similar structure but different substitution pattern.
5,6,7-Trimethoxy-2,3-dimethyl-1(2H)-isoquinolone: Contains an additional methyl group.
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one: Different core structure but similar methoxy substitution.
These comparisons highlight the uniqueness of 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- in terms of its specific substitution pattern and resulting chemical properties.
Properties
CAS No. |
23434-97-1 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
5,6,7-trimethoxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C13H15NO4/c1-14-6-5-8-9(13(14)15)7-10(16-2)12(18-4)11(8)17-3/h5-7H,1-4H3 |
InChI Key |
XFRIKMYFPGKPAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C(=C(C=C2C1=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12698078.png)












